N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a quinoxaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of aniline to obtain 4-chloroaniline. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. The methoxy group can be introduced through methylation reactions. Finally, the quinoxaline moiety is incorporated through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline moiety is often involved in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Shares the chlorophenyl group but differs in the core structure.
3-(4-chlorophenyl)-3-oxo-2-phenylpropanenitrile: Contains a similar chlorophenyl group but has a different functional group arrangement
Uniqueness
N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is unique due to its combination of a chlorophenyl group, a methoxy group, and a quinoxaline moiety
Properties
Molecular Formula |
C23H20ClN3O5S |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20ClN3O5S/c1-32-18-10-12-19(13-11-18)33(30,31)27(17-8-6-16(24)7-9-17)15-23(29)26-14-22(28)25-20-4-2-3-5-21(20)26/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
RDBDDVKCRREIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.